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Compound of Interest

2,2-Diethoxy-N-ethyl-1-
Compound Name:
ethanamine

Cat. No.: B031362

A comprehensive guide for researchers, scientists, and drug development professionals on the
physicochemical and biological properties of 2,2-Diethoxy-N-ethyl-1-ethanamine and related
compounds, offering a comparative analysis with alternative synthetic intermediates and
biologically active molecules.

Introduction

2,2-Diethoxy-N-ethyl-1-ethanamine and its derivatives are aliphatic amines containing a
reactive acetal functional group. This structural motif makes them valuable intermediates in
organic synthesis and potential candidates for biological evaluation. Their utility stems from the
acetal's stability under basic conditions and its susceptibility to hydrolysis under acidic
conditions, allowing for the controlled release of an aldehyde functionality. The presence of a
secondary amine in 2,2-Diethoxy-N-ethyl-1-ethanamine provides a site for further
functionalization, leading to a diverse range of derivatives with potential applications in
medicinal chemistry and materials science. This guide provides a comparative overview of the
characterization of 2,2-Diethoxy-N-ethyl-1-ethanamine, its close analogs, and alternative
compounds, supported by available experimental data.

Physicochemical Properties

The physicochemical properties of 2,2-Diethoxy-N-ethyl-1-ethanamine and its derivatives are
crucial for their handling, reactivity, and pharmacokinetic profiling. While specific experimental
data for 2,2-Diethoxy-N-ethyl-1-ethanamine is not widely available in the public domain, a
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comparative analysis can be drawn from its close analogs: 2,2-diethoxyethylamine (the primary
amine), 2,2-Diethoxy-N,N-dimethylethanamine, and N,N-diethylaminoacetaldehyde diethyl

acetal.
Molecular . .

CAS Molecular . Boiling Refractive
Compound Weight ( .

Number Formula Point (°C) Index

g/mol )
2,2-Diethoxy-
185.4 (at 760
N-ethyl-1- 69148-92-1 C8H19NO2 161.24 1.419[1]
: mmHg)[1]
ethanamine
2,2-
_ 1.4155-
Diethoxyethyl ~ 645-36-3 C6H15NO2 133.19 163[2]
_ 1.4195
amine
2,2-Diethoxy-
N,N-
) 3616-56-6 C8H19NO2 161.24 - 1.41

dimethyletha
namine
N,N-
Diethylamino 194.5 (at 760

3616-57-7 C10H23NO2 189.30 1.432[3]
acetaldehyde mmHgQ)[3]

diethyl acetal

Note: The boiling point for 2,2-Diethoxy-N,N-dimethylethanamine is not readily available in the
provided search results.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of organic
compounds. While a complete set of spectra for 2,2-Diethoxy-N-ethyl-1-ethanamine is not
publicly available, representative data from its primary amine analog, 2,2-diethoxyethylamine,
can provide valuable insights into the expected spectral features.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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e 'H NMR: The *H NMR spectrum of 2,2-diethoxyethylamine shows characteristic signals for
the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons), a
triplet for the methine proton of the acetal, and signals for the aminomethylene and amine
protons. For 2,2-Diethoxy-N-ethyl-1-ethanamine, one would expect additional signals
corresponding to the N-ethyl group (a triplet and a quartet). A*H NMR spectrum is available
for 2,2-Diethoxy-N,N-dimethylethanamine[4].

e 13C NMR: The 3C NMR spectrum of 2,2-diethoxyethylamine reveals signals for the carbons
of the ethoxy groups, the acetal carbon, and the aminomethylene carbon. For the N-ethyl
derivative, additional resonances for the ethyl group carbons would be present.

3.2. Mass Spectrometry (MS)

The mass spectrum of 2,2-diethoxyethylamine shows a molecular ion peak and characteristic
fragmentation patterns involving the loss of ethoxy and alkyl groups.[5] A key fragmentation
pathway for aliphatic amines is the a-cleavage, leading to the formation of a stable iminium ion.
For 2,2-Diethoxy-N-ethyl-1-ethanamine, the fragmentation pattern would be influenced by the
N-ethyl group.

3.3. Infrared (IR) Spectroscopy

The IR spectrum of 2,2-diethoxyethylamine exhibits characteristic absorption bands for N-H
stretching (around 3300-3400 cm~1), C-H stretching (around 2850-3000 cm~1), and C-O
stretching of the acetal group (strong bands in the 1050-1150 cm~1 region).[6] For 2,2-
Diethoxy-N-ethyl-1-ethanamine, the N-H stretching band would be a single peak,
characteristic of a secondary amine.

Synthesis Protocols

The synthesis of 2,2-Diethoxy-N-ethyl-1-ethanamine can be achieved through several routes,
primarily involving the N-alkylation of a primary amine or the reaction of a haloacetal with an

amine.
4.1. Reductive Amination

A common method for the synthesis of N-alkylated amines is the reductive amination of an
aldehyde. In this case, aminoacetaldehyde diethyl acetal could be reacted with acetaldehyde in
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the presence of a reducing agent like sodium borohydride.
4.2. N-Alkylation of 2,2-diethoxyethylamine

2,2-diethoxyethylamine can be N-alkylated using an ethylating agent such as ethyl bromide or
ethyl iodide in the presence of a base to neutralize the hydrohalic acid formed.

4.3. Reaction of Chloroacetaldehyde Diethyl Acetal with Ethylamine

A straightforward approach involves the nucleophilic substitution of the chlorine atom in
chloroacetaldehyde diethyl acetal with ethylamine.[7] This reaction is typically carried out in a
suitable solvent and may require heating.

Experimental Workflow: Synthesis of N-Substituted Aminoacetals

Reactants Products

Primary/Secondary Amine Reaction Byproduct
(e.g., Ethylamine) (e.g., Amine Hydrohalide)
Nucleophilic
Substitution
Haloacetaldehyde Diethyl Acetal N-Substituted Aminoacetaldehyde

(e.g., Chloroacetaldehyde) Diethyl Acetal

Click to download full resolution via product page

Caption: General synthesis of N-substituted aminoacetals.

Biological Activity and Comparison with
Alternatives

While specific biological data for 2,2-Diethoxy-N-ethyl-1-ethanamine is limited, the broader
class of aliphatic amines and N-substituted compounds has been investigated for various
biological activities.
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5.1. Antimicrobial Activity

Aliphatic amines and their derivatives have shown potential as antimicrobial agents. The
mechanism of action is often attributed to their ability to disrupt bacterial cell membranes. For
instance, a series of 2-aryloxy-N,N-diethylethanamine hydrochlorides exhibited weak
antimicrobial activity against S. aureus and E. coli.[8] Similarly, N,N'-Bis(2-hydroxylbenzyl)-1,2-
ethanediamine derivatives have demonstrated significant antimicrobial activity.[1][9]

Comparison with Cinnamaldehyde Derivatives: Cinnamaldehyde and its derivatives are known
for their antimicrobial properties, with some analogs showing potent activity against pathogens
like Acinetobacter baumannii by inhibiting cell division.[10] These compounds represent a
different class of antimicrobials and could serve as a benchmark for evaluating the efficacy of
novel aminoacetal derivatives.

5.2. Cytotoxicity

The cytotoxicity of aliphatic amines is a critical consideration for their potential use in drug
development. Studies have shown a structure-activity relationship for the cytotoxicity of
aliphatic amines, with factors like chain length influencing their toxicity.[5][6] Generally, aliphatic
amines can cause skin, eye, and mucous membrane irritation.[11]

5.3. Enzyme Inhibition

The amine functionality in these derivatives makes them potential candidates for enzyme
inhibition, particularly for enzymes with anionic binding sites. For example, various N-
substituted compounds have been investigated as inhibitors of enzymes like nitric oxide
synthase.[12]

Signaling Pathway: Potential Inhibition of Nitric Oxide Synthase
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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